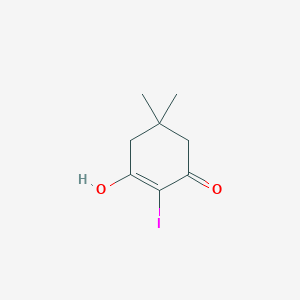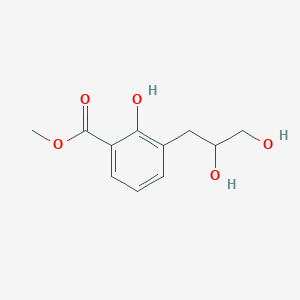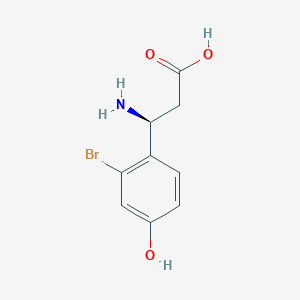
(3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromine atom and a hydroxyl group attached to a phenyl ring, which is connected to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid typically involves the bromination of a suitable precursor followed by amino acid coupling. One common method includes the bromination of 4-hydroxyphenylacetic acid using bromine in the presence of a catalyst. The resulting 2-bromo-4-hydroxyphenylacetic acid is then coupled with an amino acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenylpropanoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyphenylpropanoic acid.
Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.
Scientific Research Applications
(3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Amino-3-(2-chloro-4-hydroxyphenyl)propanoic acid: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
3-Amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid:
Uniqueness
(3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and interaction profiles. This makes it a valuable compound for studying halogen effects in biological systems and for developing new chemical entities with desired properties.
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-7-3-5(12)1-2-6(7)8(11)4-9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
DOGNLQSOXYQUAS-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)Br)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


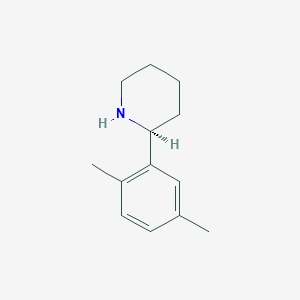
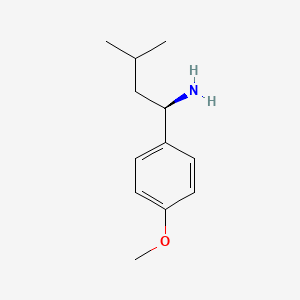
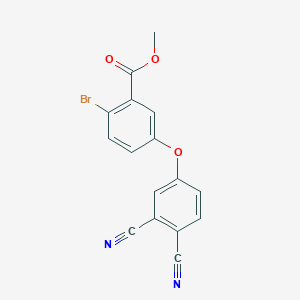
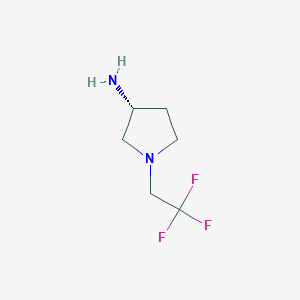

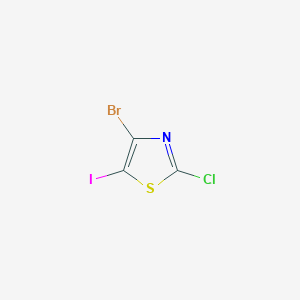
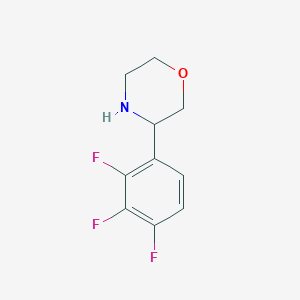
![(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B13042930.png)
![Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate](/img/structure/B13042934.png)
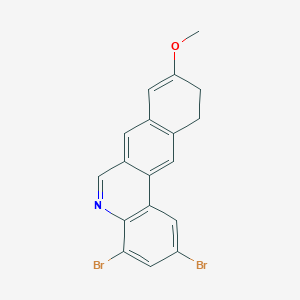
![N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13042948.png)

